2-(1,3-benzodioxol-5-yl)-4-(1-naphthyl)-5-phenyl-1H-imidazole
Overview
Description
2-(1,3-benzodioxol-5-yl)-4-(1-naphthyl)-5-phenyl-1H-imidazole, also known as BNPI, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. BNPI is a heterocyclic compound that contains both imidazole and benzodioxole moieties. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Mechanism of Action
The mechanism of action of 2-(1,3-benzodioxol-5-yl)-4-(1-naphthyl)-5-phenyl-1H-imidazole is not yet fully understood. However, it has been proposed that 2-(1,3-benzodioxol-5-yl)-4-(1-naphthyl)-5-phenyl-1H-imidazole exerts its biological activities by modulating various signaling pathways, including the NF-κB and MAPK pathways. It has also been suggested that 2-(1,3-benzodioxol-5-yl)-4-(1-naphthyl)-5-phenyl-1H-imidazole may interact with specific protein targets, leading to its biological effects.
Biochemical and Physiological Effects:
2-(1,3-benzodioxol-5-yl)-4-(1-naphthyl)-5-phenyl-1H-imidazole has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. It has also been found to inhibit the growth and proliferation of cancer cells, including breast, lung, and prostate cancer cells. Moreover, 2-(1,3-benzodioxol-5-yl)-4-(1-naphthyl)-5-phenyl-1H-imidazole has been shown to inhibit the replication of several viruses, including HIV-1 and hepatitis C virus.
Advantages and Limitations for Lab Experiments
One of the major advantages of 2-(1,3-benzodioxol-5-yl)-4-(1-naphthyl)-5-phenyl-1H-imidazole is its potent biological activity against various diseases. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for the development of new drugs. However, one of the limitations of 2-(1,3-benzodioxol-5-yl)-4-(1-naphthyl)-5-phenyl-1H-imidazole is its relatively low solubility in water, which may limit its use in certain applications.
Future Directions
There are several future directions for the study of 2-(1,3-benzodioxol-5-yl)-4-(1-naphthyl)-5-phenyl-1H-imidazole. One of the areas of interest is the elucidation of its mechanism of action. Further studies are needed to identify the specific protein targets of 2-(1,3-benzodioxol-5-yl)-4-(1-naphthyl)-5-phenyl-1H-imidazole and to understand how it modulates various signaling pathways. Another area of interest is the development of new derivatives of 2-(1,3-benzodioxol-5-yl)-4-(1-naphthyl)-5-phenyl-1H-imidazole with improved solubility and potency. Moreover, the potential applications of 2-(1,3-benzodioxol-5-yl)-4-(1-naphthyl)-5-phenyl-1H-imidazole in the treatment of various diseases, including cancer and viral infections, need to be further explored.
Scientific Research Applications
2-(1,3-benzodioxol-5-yl)-4-(1-naphthyl)-5-phenyl-1H-imidazole has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have anti-cancer activity by inducing cell cycle arrest and apoptosis in cancer cells. Moreover, 2-(1,3-benzodioxol-5-yl)-4-(1-naphthyl)-5-phenyl-1H-imidazole has been found to have anti-viral activity against several viruses, including HIV-1 and hepatitis C virus.
properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-5-naphthalen-1-yl-4-phenyl-1H-imidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18N2O2/c1-2-8-18(9-3-1)24-25(21-12-6-10-17-7-4-5-11-20(17)21)28-26(27-24)19-13-14-22-23(15-19)30-16-29-22/h1-15H,16H2,(H,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUOXDNWWXCMIBV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NC(=C(N3)C4=CC=CC5=CC=CC=C54)C6=CC=CC=C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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